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molecular formula C6H8ClN5O2S B8611692 N'-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N''-nitroguanidine

N'-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N''-nitroguanidine

Cat. No. B8611692
M. Wt: 249.68 g/mol
InChI Key: PGOOBECODWQEAB-UHFFFAOYSA-N
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Patent
US06008363

Procedure details

To a mixture of O-methyl-N-nitroisourea (2.0 g, 0.0168 mol), 36% hydrochloric acid (1.5 ml), sodium chloride (8.0 g), and water (40 ml) was added 5-aminomethyl-2-chlorothiazole (2.5 g, 0.0168 mol) at 20° C. This mixture was adjusted to pH 7 with 30% aqueous solution of sodium hydroxide and stirred at room temperature for 13 hours. Then, 40% aqueous solution of methylamine (4.4 ml, 0.0511 mol) was added and the mixture was stirred at room temperature for 2 hours. The resulting crystals were collected by filtration, washed with water, and dried to provide 1.54 g (36.7% yield) of 1-(2-chloro-5-thiazolylmethyl)-3-methyl-2-nitroguanidine.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
4.4 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
CO[C:3](=[NH:8])[NH:4][N+:5]([O-:7])=[O:6].Cl.[Cl-].[Na+].[NH2:12][CH2:13][C:14]1[S:18][C:17]([Cl:19])=[N:16][CH:15]=1.[OH-].[Na+].[CH3:22]N>O>[Cl:19][C:17]1[S:18][C:14]([CH2:13][NH:12][C:3]([NH:8][CH3:22])=[N:4][N+:5]([O-:7])=[O:6])=[CH:15][N:16]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC(N[N+](=O)[O-])=N
Name
Quantity
1.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
8 g
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
NCC1=CN=C(S1)Cl
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
4.4 mL
Type
reactant
Smiles
CN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 13 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The resulting crystals were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
13 h
Name
Type
product
Smiles
ClC=1SC(=CN1)CNC(=N[N+](=O)[O-])NC
Measurements
Type Value Analysis
AMOUNT: MASS 1.54 g
YIELD: PERCENTYIELD 36.7%
YIELD: CALCULATEDPERCENTYIELD 36.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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